![molecular formula C10H10BrNO B3322873 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one CAS No. 1547064-78-7](/img/structure/B3322873.png)
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
Descripción general
Descripción
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a versatile compound used in various scientific research fields. Its unique structure, featuring a bromine atom attached to a tetrahydrobenzoazepinone core, makes it valuable for medicinal chemistry, drug synthesis, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the use of polyphosphoric acid as a catalyst at elevated temperatures to facilitate the cyclization process . The reaction conditions often include maintaining a temperature of around 60°C and allowing the reaction to proceed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting neurological and cardiovascular diseases.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one: Similar in structure but differs in the position of the bromine atom.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Another related compound with a different substitution pattern.
7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one: Contains additional phenyl and triazepine rings.
Uniqueness
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is unique due to its specific bromine substitution and tetrahydrobenzoazepinone core, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and organic synthesis.
Propiedades
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-2-benzazepin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-4-9-7(6-8)2-1-5-12-10(9)13/h3-4,6H,1-2,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEORXCXGLNMZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C(=O)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


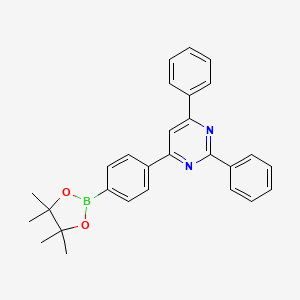
![4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol](/img/structure/B3322799.png)
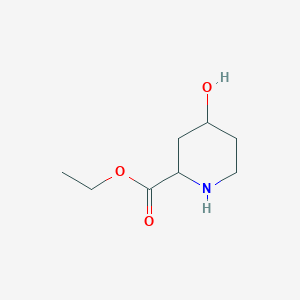
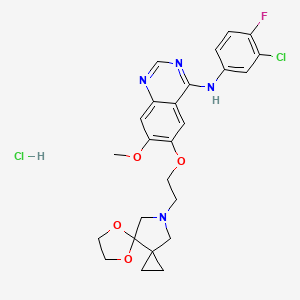

![6-Phenyl-3-azabicyclo[3.2.0]heptane](/img/structure/B3322819.png)
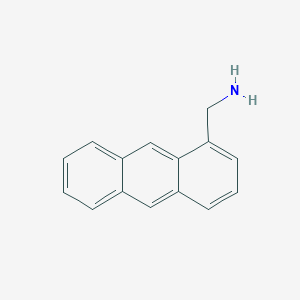
![(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B3322840.png)
![6,7,8,9-Tetrahydro-1H-pyrimido[4,5-c]azepine-2,4(3H,5H)-dione](/img/structure/B3322862.png)
![3-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B3322867.png)
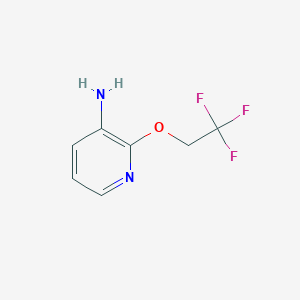
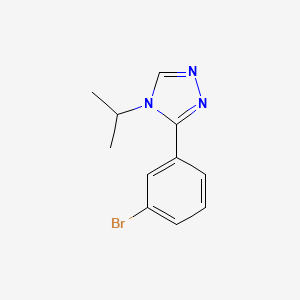
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid](/img/structure/B3322888.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B3322893.png)
